

Application Notes and Protocols: 7-Methyl-6-mercaptopurine

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Compound of Interest

Compound Name: 7-Methyl-6-mercaptopurine

Cat. No.: B1664199

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Introduction

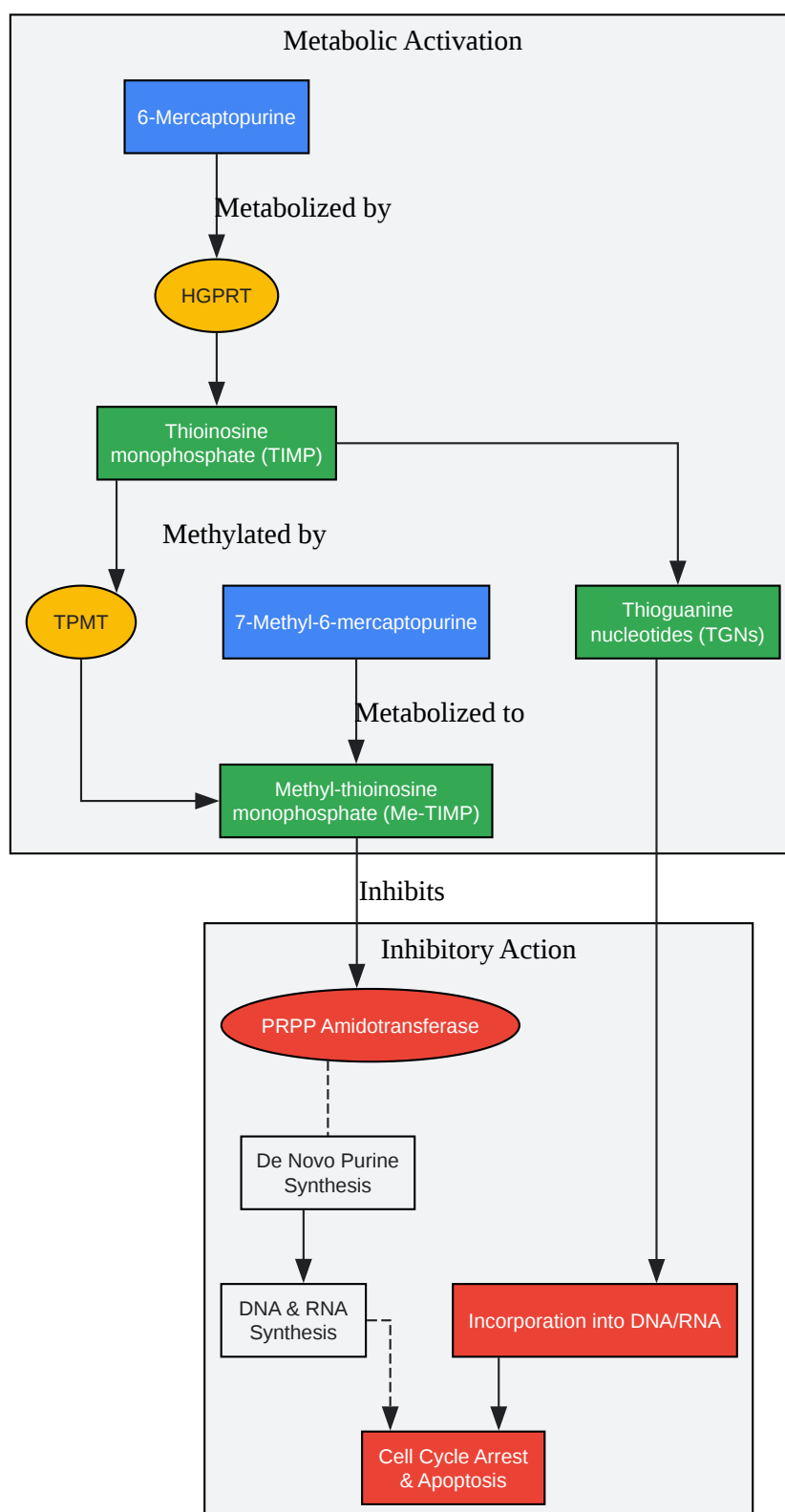
7-Methyl-6-mercaptopurine is a thiopurine antimetabolite and a derivative of 6-mercaptopurine (6-MP). It exhibits immunosuppressive, anti-inflammatory, and anticancer chemotherapeutic activities. This compound is clinically utilized in the treatment of conditions such as inflammatory bowel disease (IBD), Crohn's disease, leukemias, and lymphomas. Structurally, it is an analog of the purine bases adenine and hypoxanthine, which allows it to interfere with nucleic acid biosynthesis.[1][2]

Mechanism of Action

7-Methyl-6-mercaptopurine, similar to its parent compound 6-mercaptopurine, functions as a purine antagonist. Its primary mechanism involves the inhibition of de novo purine synthesis.[1] The methylated metabolite, methyl-thioinosine monophosphate (Me-TIMP), is a potent inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in this pathway.[1][2][3][4] This inhibition depletes the intracellular pool of purine nucleotides (adenine and guanine), which are essential for DNA and RNA synthesis.[1][3] The disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like lymphocytes and cancer cells.[3][5]

The metabolic activation of thiopurines is crucial for their cytotoxic effects. 6-mercaptopurine is converted to its active thioinosine monophosphate (TIMP) form by the enzyme hypoxanthine-

guanine phosphoribosyltransferase (HGPRT).[1][3] TIMP can then be methylated to form methyl-thioinosine monophosphate (Me-TIMP).[4][6] These metabolites inhibit multiple enzymes in the purine synthesis and interconversion pathways, leading to the desired therapeutic effects.[2][3]



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Caption: Metabolic activation and inhibitory pathways of thiopurines.

Quantitative Data

The following tables summarize key quantitative data for 6-mercaptopurine and its metabolites, which serve as a reference for studies involving **7-Methyl-6-mercaptopurine**.

Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine

Cell Line	Assay Type	Incubation Time	IC50 Value	Reference
A549 (Human Lung Carcinoma)	MTT Assay	48 hrs	47 µM	[7]

| Jurkat (Human T-cell Leukemia) | XTT Assay | 16 hrs | > 200 µM |[7] |

Table 2: Pharmacokinetic Parameters of 6-Mercaptopurine

Species	Administration	Dose	Cmax	AUC	t1/2 (elimination)	Reference
Human (Children with ALL)	Oral	25 mg/m ²	72.5 ng/mL	225.3 h·ng/mL	-	[8]
Human (Children with ALL) + MTX (2 g/m ²)	Oral	25 mg/m ²	151.5 ng/mL (+108%)	380.8 h·ng/mL (+69%)	-	[8][9]
Rat	Oral	75 mg/m ²	-	-	-	[8]
Rat + MTX (5 g/m ²)	Oral	75 mg/m ²	+110%	+230%	-	[8]

| Dog (Canine Renal Transplant Model) | IV Bolus | 10 mg/kg | - | - | 1.4 +/- 0.2 hr |[10] |

Table 3: Therapeutic Drug Monitoring (TDM) Reference Ranges for 6-MP Metabolites

Metabolite	Therapeutic Range	Association	Toxicity	Reference
6-Thioguanine Nucleotides (6-TGN)	> 230-235 pmol/8x10 ⁸ RBC	Higher efficacy, remission	> 450 pmol/8x10 ⁸ RBC (Myelotoxicity)	[11][12]

| 6-Methylmercaptapurine (6-MMP) | < 5700 pmol/8x10⁸ RBC | - | > 5700 pmol/8x10⁸ RBC (Hepatotoxicity) |[11][12] |

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol is designed to determine the cytotoxic effects of **7-Methyl-6-mercaptopurine** on a chosen cell line.

Materials:

- **7-Methyl-6-mercaptopurine** (Soluble in DMSO)
- Cancer cell line (e.g., A549, Jurkat, HL-60)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well microplates
- Microplate reader (570 nm)

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **7-Methyl-6-mercaptopurine** in complete medium. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- **MTT Addition:** After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.



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Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Quantification of Thiopurine Metabolites in Red Blood Cells (RBCs) by HPLC

This protocol outlines a method for the simultaneous determination of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-MMPNs) in RBCs, adapted

from established methods for therapeutic drug monitoring.[13][14][15]

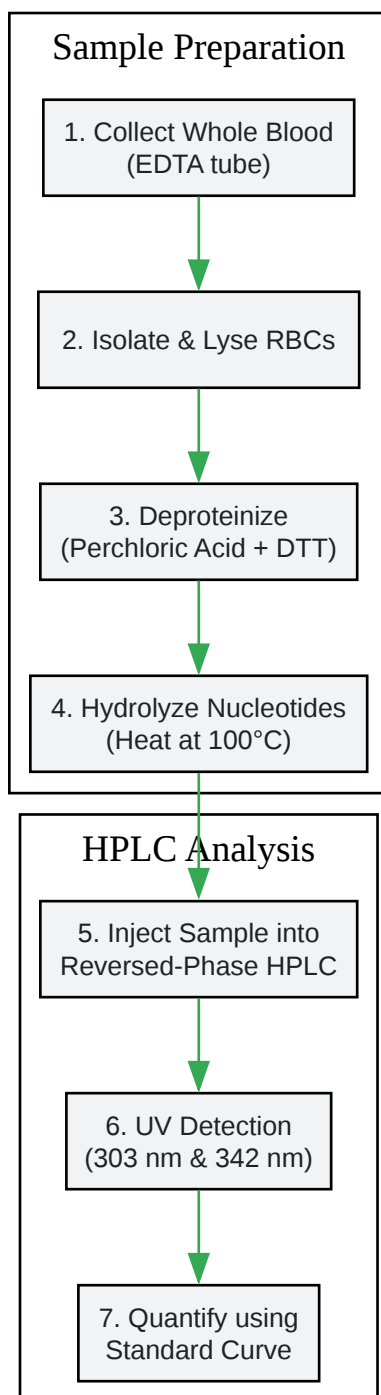
Materials:

- Whole blood collected in EDTA tubes
- Perchloric acid (HClO₄)
- Dithiothreitol (DTT)
- Dipotassium hydrogen phosphate (K₂HPO₄)
- HPLC system with UV detector
- Reversed-phase C18 column (e.g., Purospher RP18-e)
- Methanol
- 6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) standards

Procedure:

- Sample Preparation:
 - Collect whole blood and centrifuge to separate RBCs. Wash the RBC pellet with saline.
 - Lyse a known volume of RBCs with cold water.
- Deproteinization and Hydrolysis:
 - Add perchloric acid containing DTT to the RBC lysate to precipitate proteins.[14]
Centrifuge to collect the supernatant.
 - Heat the acidic supernatant at 100°C for 45-60 minutes to hydrolyze the nucleotide metabolites (6-TGNs and 6-MMPNs) to their respective bases (6-TG and 6-MMP).[14][16]
- HPLC Analysis:
 - Inject the hydrolyzed sample into the HPLC system.

- Mobile Phase: A gradient of methanol and a dihydrogenophosphate buffer.
- Detection: Monitor the column effluent using a UV detector at specific wavelengths for 6-TG (e.g., 342 nm) and 6-MMP (e.g., 303 nm).[\[17\]](#)
- Quantification: Create a standard curve using known concentrations of 6-TG and 6-MMP standards. Calculate the concentration of metabolites in the sample based on the peak areas from the chromatogram. Results are typically expressed as pmol per 8×10^8 RBCs.



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Caption: Workflow for HPLC-based quantification of thiopurine metabolites.

Protocol 3: Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for evaluating the pharmacokinetic profile of **7-Methyl-6-mercaptopurine** in rats.

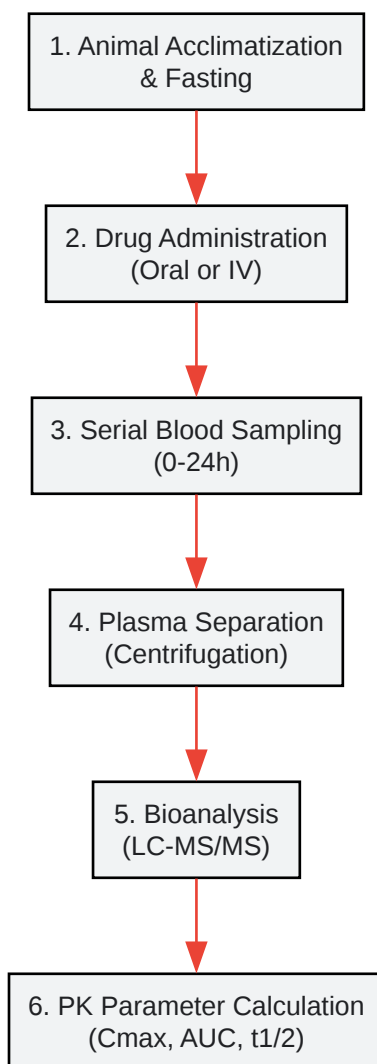
Materials:

- **7-Methyl-6-mercaptopurine**
- Wistar or Sprague-Dawley rats (male, 8-10 weeks old)
- Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles or IV infusion setup
- Blood collection supplies (e.g., heparinized capillary tubes)
- Centrifuge
- Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

- Acclimatization and Dosing:
 - Acclimatize animals for at least one week before the experiment.
 - Fast animals overnight before dosing but allow access to water.
 - Administer a single dose of **7-Methyl-6-mercaptopurine** via oral gavage (e.g., 10 mg/kg) or intravenous injection.
- Blood Sampling:
 - Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
 - Collect samples into heparinized tubes.
- Plasma Preparation:

- Centrifuge the blood samples (e.g., 3000g for 10 minutes at 4°C) to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Sample Analysis:
 - Quantify the concentration of **7-Methyl-6-mercaptopurine** in the plasma samples using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
 - Calculate key parameters including C_{max} (maximum concentration), T_{max} (time to C_{max}), AUC (area under the curve), and t_{1/2} (elimination half-life).



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Caption: General workflow for a pharmacokinetic study in a rodent model.

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